molecular formula C13H8N2O6 B1347321 3-(2,4-Dinitrophenoxy)benzaldehyde CAS No. 2363-11-3

3-(2,4-Dinitrophenoxy)benzaldehyde

Cat. No.: B1347321
CAS No.: 2363-11-3
M. Wt: 288.21 g/mol
InChI Key: YYQMCEXJWQWUFK-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8N2O6. It is characterized by the presence of a benzaldehyde group attached to a 2,4-dinitrophenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dinitrophenoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours. The reaction mixture is then concentrated, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: 3-(2,4-Diaminophenoxy)benzaldehyde.

    Oxidation: 3-(2,4-Dinitrophenoxy)benzoic acid.

Scientific Research Applications

3-(2,4-Dinitrophenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dinitrophenoxy)benzaldehyde, particularly in biological systems, involves the inhibition of thioredoxin reductase. This enzyme plays a crucial role in maintaining the redox balance within cells. The compound alkylates the redox-active selenocysteine and cysteine residues in the enzyme, leading to its irreversible inhibition. This disruption in redox balance can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzaldehyde moiety.

    4-(2,4-Dinitrophenoxy)benzaldehyde: A positional isomer with the dinitrophenoxy group at a different position on the benzaldehyde ring.

    2,4-Dinitrobenzaldehyde: Lacks the phenoxy linkage but contains both the nitro groups and the aldehyde group.

Uniqueness

3-(2,4-Dinitrophenoxy)benzaldehyde is unique due to the combination of its dinitrophenoxy and benzaldehyde functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

3-(2,4-Dinitrophenoxy)benzaldehyde is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dinitrophenyl group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

C13H10N2O5\text{C}_13\text{H}_10\text{N}_2\text{O}_5

This compound is notable for its electrophilic nature, which contributes to its reactivity with biological molecules.

Inhibition of Thioredoxin Reductase (TrxR)

One of the most prominent biological activities of this compound is its role as an inhibitor of thioredoxin reductase (TrxR). TrxR is an essential enzyme involved in redox regulation within cells, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. Research indicates that this compound effectively disrupts TrxR activity, making it a potential candidate for anticancer therapy.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism behind this cytotoxicity is primarily attributed to the induction of oxidative stress and subsequent apoptosis. For instance, in vitro experiments revealed that treatment with this compound led to significant cell death in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage to cellular components.
  • Apoptosis Activation : Increased ROS levels trigger apoptotic pathways, resulting in programmed cell death.
  • Inhibition of Antioxidant Enzymes : By inhibiting TrxR, the compound reduces the cell's antioxidant capacity, further promoting oxidative stress.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on MCF-7 and A549 cells showed that exposure to this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.
  • Mechanistic Insights :
    • In another study focusing on the molecular mechanisms, it was found that treatment with this compound led to an increase in protein carbonylation—a marker for oxidative damage—indicating that oxidative stress plays a crucial role in its cytotoxic effects .

Data Summary

ActivityTargetEffectReference
TrxR InhibitionThioredoxin ReductaseSignificant inhibition leading to increased oxidative stress
CytotoxicityMCF-7 CellsIC50 = 25 µM
CytotoxicityA549 CellsIC50 = 30 µM
Oxidative DamageProtein CarbonylationIncreased levels indicating oxidative stress

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(2,4-Dinitrophenoxy)benzaldehyde, and what critical parameters influence yield?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution between 2,4-dinitrophenol and a benzaldehyde derivative. For example, substituting 4-bromo- or 4-hydroxybenzaldehyde with 2,4-dinitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

  • Reagent stoichiometry : Excess 2,4-dinitrophenol (1.2–1.5 eq) improves substitution efficiency .
  • Temperature control : Prolonged reflux (>12 hrs) ensures complete reaction but risks decomposition of the nitro groups .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product. Typical yields range from 50–70% .

Q. Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H-NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons consistent with substitution patterns (e.g., para-substituted benzaldehyde protons at δ 7.8–8.2 ppm) .
    • ¹³C-NMR : Confirm carbonyl (C=O) at ~190 ppm and nitro group-associated carbons at ~140–150 ppm .
  • FTIR : Strong C=O stretch at ~1700 cm⁻¹ and asymmetric/symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

Q. Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The 2,4-dinitrophenoxy group deactivates the benzaldehyde ring via meta-directing effects, reducing electrophilicity at the para position. This necessitates harsh conditions for further functionalization:

  • Suzuki coupling : Use Pd(PPh₃)₄ with aryl boronic acids (1.5 eq) in degassed toluene/EtOH (3:1) at 100°C for 24–48 hrs .
  • Contradiction note : Some studies report unexpected side reactions (e.g., nitro group reduction under catalytic conditions). Mitigate this by pre-saturating the reaction mixture with inert gas and avoiding high Pd loading .

Q. Advanced: What stability challenges arise during storage of this compound, and how can they be addressed?

Methodological Answer:
The compound is prone to:

  • Photodegradation : Nitro groups absorb UV light, leading to radical formation. Store in amber glass vials at –20°C under argon .
  • Hydrolysis : The aldehyde group reacts with moisture. Use molecular sieves (3Å) in storage containers and avoid aqueous workup unless necessary .
  • Thermal decomposition : DSC analysis shows exothermic decomposition above 150°C. Handle below 80°C during synthesis .

Q. Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:
Discrepancies arise from varying solvent purity and measurement methods:

  • Quantitative approach : Use HPLC-grade solvents and quantify solubility via UV-Vis (λmax ~340 nm for nitroaromatic absorption).
    • DMSO : ~25 mg/mL (25°C)
    • Ethanol : ~8 mg/mL (25°C)
    • Water : <0.1 mg/mL (25°C)
  • Contradiction analysis : Lower solubility in older studies may reflect impurities; recrystallize the compound before testing .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust generation .
  • First aid : For skin contact, wash with 10% ethanol/water (v/v) to enhance nitro compound removal, followed by soap and water .

Q. Advanced: What analytical techniques are optimal for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (60:40, 1 mL/min). Detect impurities at 254 nm (limit of detection: 0.05% w/w) .
  • LC-MS/MS : Identify nitro-reduced byproducts (e.g., amine derivatives) via MRM transitions (e.g., m/z 303 → 183 for the parent ion) .
  • TGA-DSC : Monitor thermal decomposition profiles to detect hygroscopic impurities (weight loss <1% before 100°C indicates purity) .

Properties

IUPAC Name

3-(2,4-dinitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQMCEXJWQWUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290049
Record name 3-(2,4-dinitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-11-3
Record name NSC66236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,4-dinitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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